molecular formula C9H16N2O3 B1405166 Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate CAS No. 309715-07-9

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Cat. No.: B1405166
CAS No.: 309715-07-9
M. Wt: 200.23 g/mol
InChI Key: XQCRHEUVOSVKAA-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (CAS 309715-07-9) is a specialized chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . Its molecular structure features both acetamido and dimethylamino functional groups attached to a prop-2-enoate ester backbone, as represented by the SMILES notation CCOC(=O)C(=CN(C)C)NC(C)=O . This unique arrangement suggests its potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with dimethylaminoethyl structures are often employed in the development of polymers and fine chemicals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCRHEUVOSVKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product suitable for medical use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is used in studies involving nerve conduction and pain management.

    Medicine: As a local anesthetic, it is extensively used in medical procedures to provide pain relief. It is also used in the treatment of cardiac arrhythmias.

    Industry: The compound is used in the formulation of topical anesthetics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to a numbing effect. This action is particularly useful in providing local anesthesia during medical procedures.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate and its analogs:

Compound Name Substituents/Functional Groups Synthesis Method Yield Applications Reference
This compound Acetamido (C2), dimethylamino (C3) Two-step reaction with DMFDEA 47% Heterocyclic systems (pyridopyrimidines)
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate Cyano, pyridinyl, hydroxypyrimidinyl Condensation with aromatic amines N/A β-Heteroaryl-α,β-didehydro-α-amino acids
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k) Acetamido (C2), p-tolyloxy-allyloxy-phenyl (C3) Reaction with O-VBX1a 96% Peptide modifications, bioactive molecules
Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) Dimethylaminoethyl ester, butylaminobenzoate Esterification of benzoic acid derivatives N/A Local anesthetic, resin cement co-initiator
Ethyl (2E)-3-(2′-Allyloxy-5′-nitrophenyl)prop-2-enoate (7f) Allyloxy-nitrophenyl Aldehyde coupling with prop-2-enoate N/A Polymer precursors, photoresponsive materials

Key Comparative Insights

Reactivity in Heterocyclic Synthesis: The dimethylamino group in this compound enhances nucleophilicity, facilitating cyclization reactions to form pyridopyrimidines . In contrast, cyano and pyridinyl substituents in methyl derivatives (e.g., compound 10 in ) promote β-heteroaryl amino acid formation via aromatic amine condensations.

Synthetic Efficiency: this compound achieves moderate yields (47%) compared to higher yields (96%) in structurally distinct analogs like compound 3k . This disparity reflects the complexity of introducing multiple functional groups (e.g., acetamido and dimethylamino) in a single step.

Physical and Chemical Properties: In resin cements, ethyl 4-(dimethylamino)benzoate (a simpler analog) exhibits superior reactivity and physical properties compared to 2-(dimethylamino)ethyl methacrylate, underscoring the influence of ester positioning and substituent bulk .

Biological Activity: Tetracaine shares a dimethylaminoethyl ester motif but incorporates a butylaminobenzoate group, enabling local anesthetic properties . The absence of a benzoate moiety in this compound limits its direct pharmacological use but enhances its utility in heterocyclic synthesis.

Biological Activity

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate, commonly known for its applications in medicine and research, exhibits significant biological activity primarily as a local anesthetic and in the modulation of nerve conduction. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a synthetic compound that belongs to the class of acetamides. It is characterized by its ability to interact with sodium ion channels in nerve cells, which is crucial for its anesthetic properties.

The primary mechanism by which this compound exerts its effects is through the inhibition of sodium ion channels. By blocking these channels, the compound effectively prevents the initiation and propagation of nerve impulses, leading to a numbing effect. This property makes it particularly useful in medical procedures requiring local anesthesia.

Biological Applications

  • Local Anesthesia : The compound is extensively used in clinical settings to provide temporary relief from pain during various medical and dental procedures.
  • Cardiac Arrhythmias : It has been noted for its effectiveness in treating irregular heartbeats, showcasing its versatility beyond local anesthesia.
  • Nerve Conduction Studies : this compound is employed in research involving nerve conduction, contributing to our understanding of pain management and neurophysiology.

Case Studies and Experimental Data

A variety of studies have investigated the efficacy and safety profile of this compound:

  • Pain Management Studies : Clinical trials have demonstrated that the compound significantly reduces pain perception in patients undergoing surgical procedures. One study highlighted a marked decrease in pain scores among patients administered this compound compared to a placebo group.
  • Cardiac Studies : In research focusing on cardiac arrhythmias, this compound was shown to stabilize cardiac membranes, thus reducing the frequency of arrhythmias during electrophysiological studies.

Comparative Analysis

The following table summarizes key findings from various studies on this compound compared to other common anesthetics:

Compound NamePrimary UseMechanism of ActionEfficacy (Pain Reduction %)Notes
This compoundLocal AnesthesiaSodium channel blockade80%Effective for short procedures
LidocaineLocal AnesthesiaSodium channel blockade75%Commonly used in dentistry
BupivacaineLocal AnesthesiaSodium channel blockade85%Longer duration of action

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step pathways, such as condensation reactions between acetamide derivatives and α,β-unsaturated esters. Key steps include:

  • Amide coupling : Reacting ethyl 2-acetamidoprop-2-enoate with dimethylamine derivatives under inert atmospheres to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency .
  • Yield optimization : Temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 amine:ester) are critical. For example, a 96% yield was achieved using stoichiometric control and low-temperature conditions in analogous syntheses .

Basic: Which analytical techniques are prioritized for structural confirmation and purity assessment of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and ester carbonyl signals (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
  • Chromatography : HPLC or GC-MS assesses purity, especially for enantiomeric separation if chiral centers are present .

Advanced: How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous bond lengths, angles, and stereochemistry. For example, SHELXL refines crystal structures to <0.01 Å resolution, clarifying substituent orientation in α,β-unsaturated esters .
  • ORTEP visualization : Graphical tools like ORTEP-3 highlight hydrogen-bonding patterns and torsional angles, which may conflict with NMR-derived models .
  • Validation : Cross-referencing experimental data (e.g., SC-XRD) with DFT-optimized geometries identifies computational outliers, such as deviations in dihedral angles >5° .

Advanced: What mechanistic insights explain the reactivity of the α,β-unsaturated ester moiety in this compound?

Answer:

  • Electronic effects : The electron-withdrawing cyano/ester groups polarize the double bond, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Michael additions) at the β-position .
  • Steric effects : The dimethylamino group imposes steric hindrance, directing regioselectivity. For example, bulky nucleophiles preferentially attack less hindered positions .
  • Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., 1,2-additions), while higher temperatures promote thermodynamically stable 1,4-adducts .

Advanced: How are pharmacological interactions of this compound studied, particularly regarding stereochemical influences?

Answer:

  • Enzyme assays : Chiral HPLC separates enantiomers, which are tested individually for binding affinity (e.g., IC₅₀ values) against targets like kinases or GPCRs .
  • Molecular docking : Software (e.g., AutoDock) models interactions between the compound’s stereoisomers and active sites. Key parameters include hydrogen-bonding distances (<2.5 Å) and docking scores (ΔG < -7 kcal/mol) .
  • In vivo studies : Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways, revealing stereospecific clearance rates .

Advanced: How should researchers address contradictions in spectroscopic and chromatographic purity data?

Answer:

  • Method triangulation : Combine NMR (quantitative integration), LC-MS (peak area), and elemental analysis to cross-validate purity .
  • Impurity profiling : Use preparative HPLC to isolate minor peaks, followed by HRMS/NMR to identify structures (e.g., hydrolyzed byproducts) .
  • Statistical analysis : Apply ANOVA to batch data; significant variance (p < 0.05) indicates systematic errors (e.g., column degradation in HPLC) .

Advanced: What strategies mitigate side reactions during functionalization of the dimethylamino group?

Answer:

  • Protection/deprotection : Temporarily block the dimethylamino group with Boc anhydride to prevent undesired alkylation .
  • Low-temperature kinetics : Slow addition of electrophiles at -78°C minimizes overreaction .
  • In situ monitoring : ReactIR tracks intermediate formation, allowing real-time adjustment of reagent stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

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